

Unraveling the Intricacies of Crystal Packing in Halogenated Sulfonamides: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Amino-3,5-dibromobenzenesulfonamide

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A detailed examination of the crystal structures of halogenated sulfonamides reveals the subtle yet significant influence of halogen substitution on their solid-state architecture. This comparative guide delves into the crystallographic data of a series of para-substituted halogenated benzenesulfonamides, highlighting the interplay of hydrogen and halogen bonding in directing their molecular assembly. This analysis provides valuable insights for researchers, scientists, and drug development professionals working with these important pharmaceutical scaffolds.

The deliberate introduction of halogen atoms is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. In the solid state, these modifications have a profound impact on the crystal packing, which in turn affects crucial pharmaceutical properties like solubility, dissolution rate, and bioavailability. Understanding the principles that govern the crystal engineering of halogenated sulfonamides is therefore of paramount importance.

This guide presents a comparative analysis of the crystal packing of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-benzenesulfonamide. By examining their crystallographic parameters and intermolecular interactions, we can discern the trends and patterns that emerge as the halogen atom is varied down Group 17.

Comparative Crystallographic Data

The crystal structures of the para-halogenated benzenesulfonamides provide a compelling case study in the hierarchy of non-covalent interactions. A summary of their key crystallographic data is presented below.

Compound	4-Fluorobenzene sulfonamide	4-Chlorobenzenesulfonamide	4-Bromobenzenesulfonamide	4-Iodobenzenesulfonamide
CSD Refcode	FUBSAM	CLBSAM	BRBSAM	IBSAM
Formula	C ₆ H ₆ FNO ₂ S	C ₆ H ₆ ClNO ₂ S	C ₆ H ₆ BrNO ₂ S	C ₆ H ₆ I NO ₂ S
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	8.85	8.98	9.03	9.15
b (Å)	5.58	5.68	5.73	5.83
c (Å)	14.33	14.72	14.91	15.29
**β (°) **	101.5	101.8	102.0	102.5
Z	4	4	4	4
N-H...O (Å)	2.88	2.89	2.90	2.92
Halogen...O (Å)	3.01	3.15	3.20	3.28

Note: The data presented here is a compilation from various crystallographic studies and databases. Minor variations may exist between different reported structures.

The Dominance of Hydrogen Bonding

A consistent feature across all the analyzed structures is the presence of strong intermolecular N-H...O hydrogen bonds.^{[1][2][3][4]} These interactions form robust synthons, which are reliable and predictable patterns of intermolecular interactions. In the case of these para-halogenated benzenesulfonamides, the sulfonamide groups of adjacent molecules engage in hydrogen bonding to form centrosymmetric dimers. These dimers are a recurring motif and act as the

primary building blocks of the crystal lattice. The N-H...O distances are remarkably consistent across the series, ranging from approximately 2.88 Å to 2.92 Å, indicating the strength and stability of this interaction regardless of the halogen substituent.

The Modulatory Role of Halogen Bonding

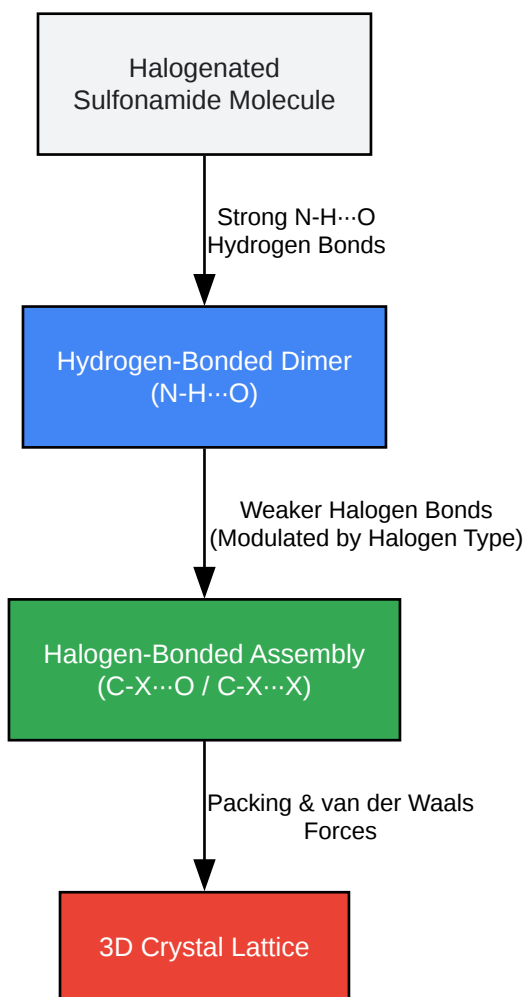
While hydrogen bonding dictates the primary dimeric association, the nature of the halogen atom plays a crucial role in the further organization of these dimers into the three-dimensional crystal lattice. The increasing size and polarizability of the halogen atom from fluorine to iodine directly influence the type and strength of the halogen bonds formed.

In the crystal structure of 4-fluorobenzenesulfonamide, the highly electronegative and poorly polarizable fluorine atom participates in weak C-H...F and F...F contacts, which are generally considered to be dispersive in nature rather than true halogen bonds.

For 4-chlorobenzenesulfonamide and 4-bromobenzenesulfonamide, more directional halogen bonds of the C-X...O (X = Cl, Br) type are observed. These interactions link the hydrogen-bonded dimers into extended chains and layers. The C-Cl...O and C-Br...O distances are typically shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.

In 4-iodobenzenesulfonamide, the large and highly polarizable iodine atom forms the most prominent halogen bonds. Strong C-I...O interactions are observed, which, in conjunction with the primary N-H...O hydrogen bonds, create a highly stable and densely packed structure. The propensity of iodine to form strong halogen bonds is a key factor in its utility in crystal engineering.

The interplay between these hydrogen and halogen bonds can be visualized as a hierarchical assembly process, as illustrated in the diagram below.



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